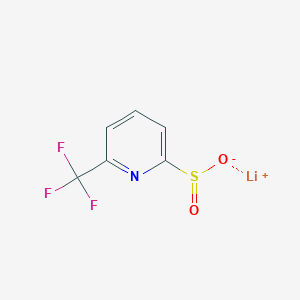

![molecular formula C24H18FN3O B2538154 3-(4-氟苯基)-1-(4-甲氧苯基)-8-甲基-1H-吡唑并[4,3-c]喹啉 CAS No. 901022-01-3](/img/structure/B2538154.png)

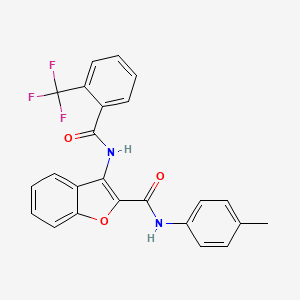

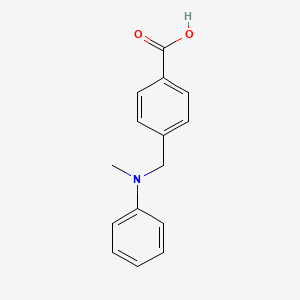

3-(4-氟苯基)-1-(4-甲氧苯基)-8-甲基-1H-吡唑并[4,3-c]喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-(4-fluorophenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline" is a derivative of the pyrazoloquinoline family, which is a class of heterocyclic aromatic organic compounds. These compounds have been the subject of various studies due to their potential pharmacological properties and their use in the synthesis of complex organic molecules.

Synthesis Analysis

The synthesis of pyrazoloquinoline derivatives often involves the formation of the pyrazole and quinoline moieties through cyclization reactions. For instance, the synthesis of 1-hydroxypyrazoloquinolines has been achieved from 1-benzyloxypyrazole, where the pyridine B-ring is established in the terminal step through a series of optimized reactions, including palladium-catalyzed cross-coupling . Similarly, the synthesis of pyrazolo[3,4-b]quinolinebisphosphonic acids has been reported, starting from 2-chloro-3-formylquinoline and involving unexpected intramolecular cyclization and phosphonylation reactions . Moreover, a dehydrogenative [2 + 2 + 1] heteroannulation method has been used to access pyrazolo[3,4-c]quinolines, which allows the formation of three new chemical bonds in a single reaction .

Molecular Structure Analysis

The molecular structure of pyrazoloquinoline derivatives is characterized by the presence of a pyrazole ring fused to a quinoline or isoquinoline system. The structural elucidation of these compounds is typically achieved using spectroscopic techniques such as NMR, infrared, and mass spectroscopy . X-ray diffraction has also been employed to confirm the crystal structures of certain derivatives10.

Chemical Reactions Analysis

Pyrazoloquinoline derivatives undergo various chemical reactions, including acylation, alkylation, and cyclization. Regioselective acylation of 3-amino-1H-pyrazolo[3,4-b]quinolines has been studied, with the resulting compounds showing potential as kinase inhibitors and antibacterial agents . Closed ring reactions and ring-opening reactions have been used to synthesize 3-amino-1H-pyrazolo[4,3-c]quinolines, demonstrating the versatility of these compounds in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazoloquinoline derivatives are influenced by their molecular structure and substituents. For example, pyrazolo[4,3-c]quinolin-3-ones have been synthesized and evaluated as GABAA receptor ligands, with their binding affinity and anxiolytic properties being affected by the substitution pattern on the nucleus . The antifungal activity of 1H-pyrazolo[3,4-b]quinoxalines has been linked to their structural features . Additionally, the photophysical properties of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline make it a suitable fluorophore for the design of molecular sensors .

科学研究应用

荧光特性和生物成像应用

喹啉衍生物,包括与 3-(4-氟苯基)-1-(4-甲氧苯基)-8-甲基-1H-吡唑并[4,3-c]喹啉结构相关的那些,以其高效的荧光而闻名。此类化合物广泛用于生物化学和医学中,用于研究各种生物系统,包括基于稠合芳香体系的 DNA 荧光团。寻找对这类应用具有更高灵敏度和选择性的新化合物仍然是持续研究的重点。新型喹啉衍生物的合成已被探索用作抗氧化剂、放射保护剂和细胞成像,因为它们在固定后对培养细胞具有染色特性,表明它们可用作与蛋白质分子结合的荧光团 (Aleksanyan & Hambardzumyan, 2013)。

抗结核活性

对喹啉衍生物的研究还突出了它们的潜在抗结核活性。通过 SnCl2·2H2O 催化的单锅 Povarov 反应,从二苯并[b,d]呋喃和 9-甲基-9H-咔唑衍生的新型六氢-2H-吡喃并[3,2-c]喹啉类似物已显示出对结核分枝杆菌 H37Rv (MTB) 有希望的体外抗分枝杆菌活性。这表明此类化合物在治疗结核病中具有潜在的治疗应用,突出了结构修饰在增强生物活性中的重要性 (Kantevari et al., 2011)。

与雌激素受体的相互作用

吡唑并[4,3-c]喹啉衍生物的合成已被探索它们与雌激素受体的潜在相互作用。这项工作涉及使用 2,3-二氢-1H-喹啉-4-酮作为起始材料来制备这些衍生物的新类别。此类研究表明这些化合物具有作为雌激素受体配体的潜力,为其在与激素反应性癌症相关的治疗应用中使用提供了见解 (Kasiotis, Fokialakis, & Haroutounian, 2006)。

超分子聚集研究

二氢苯并吡唑并喹啉中的超分子聚集的维数,它与所讨论的化合物具有结构相似性,已被研究以了解取代对其分子排列的影响。此类研究有助于更广泛地了解结构变化如何影响这些化合物在材料科学和纳米技术中的物理性质和潜在应用 (Portilla et al., 2005)。

属性

IUPAC Name |

3-(4-fluorophenyl)-1-(4-methoxyphenyl)-8-methylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18FN3O/c1-15-3-12-22-20(13-15)24-21(14-26-22)23(16-4-6-17(25)7-5-16)27-28(24)18-8-10-19(29-2)11-9-18/h3-14H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAIXXXJXPIFTJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)OC)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

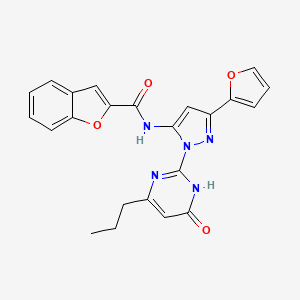

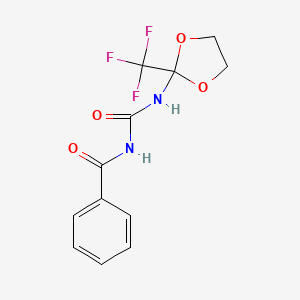

![(Z)-methyl 2-(6-methyl-2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2538072.png)

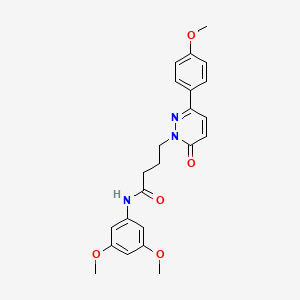

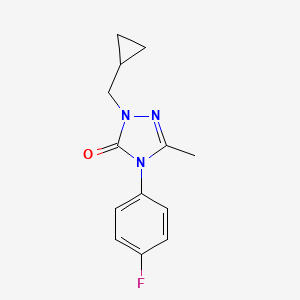

![2-Amino-6-[4-(4-chloro-3-fluorophenoxy)phenyl]-3,4,5-pyridinetricarbonitrile](/img/structure/B2538073.png)

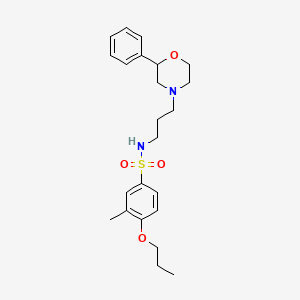

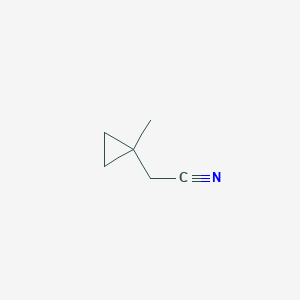

![1-(4-((3,4-Dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2538083.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B2538091.png)